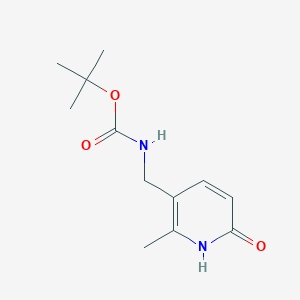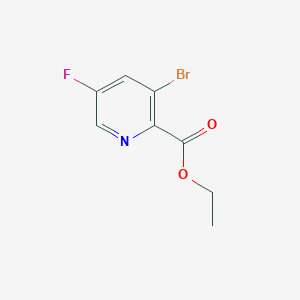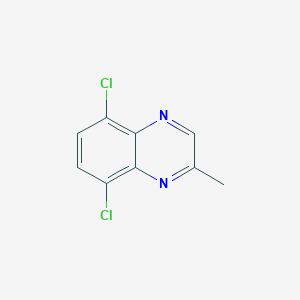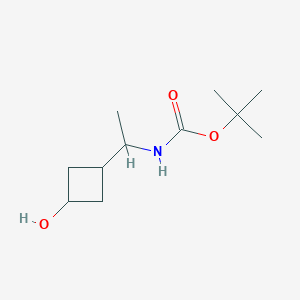
N-(2-Isopropyl-3-methylbutyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Isopropyl-3-methylbutyl)thietan-3-amine is a chemical compound with the molecular formula C11H23NS and a molecular weight of 201.37 g/mol . It is primarily used for research purposes and is known for its unique structural properties.
Méthodes De Préparation
The synthesis of N-(2-Isopropyl-3-methylbutyl)thietan-3-amine involves several steps. One common synthetic route includes the reaction of thietan-3-amine with 2-isopropyl-3-methylbutyl halide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(2-Isopropyl-3-methylbutyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new substituted derivatives.
Applications De Recherche Scientifique
N-(2-Isopropyl-3-methylbutyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Isopropyl-3-methylbutyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its unique structural properties .
Comparaison Avec Des Composés Similaires
N-(2-Isopropyl-3-methylbutyl)thietan-3-amine can be compared with other thietan-3-amine derivatives, such as thietan-3-amine hydrochloride. While both compounds share a similar core structure, this compound has distinct substituents that confer unique chemical and biological properties . This uniqueness makes it valuable for specific research applications where other derivatives may not be as effective.
Propriétés
Formule moléculaire |
C11H23NS |
|---|---|
Poids moléculaire |
201.37 g/mol |
Nom IUPAC |
N-(3-methyl-2-propan-2-ylbutyl)thietan-3-amine |
InChI |
InChI=1S/C11H23NS/c1-8(2)11(9(3)4)5-12-10-6-13-7-10/h8-12H,5-7H2,1-4H3 |
Clé InChI |
AMYFLTIBTRFSGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CNC1CSC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)




![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
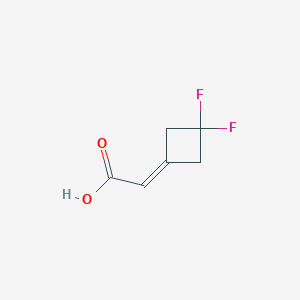
![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)
